molecular formula C8H4ClFO2S2 B1378091 5-Fluoro-1-benzothiophene-3-sulfonyl chloride CAS No. 1421602-23-4

5-Fluoro-1-benzothiophene-3-sulfonyl chloride

Cat. No. B1378091
CAS RN: 1421602-23-4
M. Wt: 250.7 g/mol
InChI Key: PVCYFGHTRPTWBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Fluoro-1-benzothiophene-3-sulfonyl chloride, also known as FBSC, is an organic compound used in various fields of research, particularly in pharmaceuticals and agrochemicals. It is a derivative of benzothiophene, a sulfur-containing heterocyclic compound commonly found in organic molecules. The compound has a molecular weight of 250.7 .


Molecular Structure Analysis

The InChI code for 5-Fluoro-1-benzothiophene-3-sulfonyl chloride is 1S/C8H4ClFO2S2/c9-14(11,12)8-4-13-7-2-1-5(10)3-6(7)8/h1-4H . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

5-Fluoro-1-benzothiophene-3-sulfonyl chloride has a molecular weight of 250.7 . Its IUPAC name is 5-fluoro-1-benzothiophene-3-sulfonyl chloride . Unfortunately, other specific physical and chemical properties are not provided in the search results.

Scientific Research Applications

Organic Synthesis and Material Science

  • Synthesis of Sulfonyl Fluoride Reagents : A new fluorosulfonylation reagent, 1-bromoethene-1-sulfonyl fluoride, demonstrates the utility of sulfonyl fluorides in organic synthesis, particularly for the regioselective synthesis of functionalized molecules, such as 5-sulfonylfluoro isoxazoles. This highlights the potential of sulfonyl chlorides, including 5-Fluoro-1-benzothiophene-3-sulfonyl chloride, in synthesizing novel organic compounds with specific functional groups (Leng & Qin, 2018).

  • Development of Polymeric Materials : The study on the synthesis and properties of new sulfonated poly(p-phenylene) derivatives for proton exchange membranes showcases the application of sulfonyl chlorides in creating materials with specific properties, such as high proton conductivity. This research illustrates the role of sulfonyl chlorides in the development of advanced materials for energy applications (Ghassemi & McGrath, 2004).

Pharmacology and Biomedical Research

  • Development of Antimicrobial Agents : The synthesis of novel 5-(3-chloro-1-benzothiophen-2-yl)-1,3,4-oxadiazole-2-thiol derivatives and their antimicrobial activity demonstrates the potential of sulfonated benzothiophenes in pharmacological applications. This suggests that derivatives of 5-Fluoro-1-benzothiophene-3-sulfonyl chloride could be explored for their antimicrobial properties (Naganagowda & Petsom, 2011).

  • Fluorescent Probes for Biological Imaging : The synthesis of novel benzo[a]phenoxazinium chlorides functionalized with sulfonamide groups as NIR fluorescent probes for biological imaging demonstrates the utility of sulfonyl chloride derivatives in the development of new imaging agents. This research indicates the potential for 5-Fluoro-1-benzothiophene-3-sulfonyl chloride derivatives to serve as components in the synthesis of fluorescent probes for bioimaging applications (Ferreira et al., 2023).

Mechanism of Action

The mechanism of action of 5-Fluoro-1-benzothiophene-3-sulfonyl chloride is not specified in the search results. As it is used in pharmaceutical research, its mechanism of action would likely depend on the specific context of its use.

Safety and Hazards

5-Fluoro-1-benzothiophene-3-sulfonyl chloride is a chemical compound that should be handled with care. It is recommended to not breathe its dust, fume, gas, mist, vapors, or spray . It is also advised to wash face, hands, and any exposed skin thoroughly after handling . Protective gloves, clothing, eye protection, and face protection should be worn when handling this compound . It should be used only outdoors or in a well-ventilated area .

properties

IUPAC Name

5-fluoro-1-benzothiophene-3-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClFO2S2/c9-14(11,12)8-4-13-7-2-1-5(10)3-6(7)8/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVCYFGHTRPTWBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C(=CS2)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClFO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-1-benzothiophene-3-sulfonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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